molecular formula C18H16N4O2S B11043669 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11043669
M. Wt: 352.4 g/mol
InChI Key: FWCGLUWWODTFQQ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones. The reaction conditions often include the use of mild reducing agents such as sodium dithionite or thiourea 1,1-dioxide, which facilitate the partial reduction of the triazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic hydrogenation techniques with catalysts such as Pt/C, Pd/C, or Raney nickel to achieve the desired reduction of the triazine ring .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions are common, often employing sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or DMF, catalytic hydrogenation with Pt/C or Pd/C.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields dihydro derivatives, while oxidation can lead to sulfone or sulfoxide derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine: The compound has shown potential in biological and medicinal research, particularly as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST). These enzymes play crucial roles in neurotransmission and cellular detoxification, respectively .

Industry: In industrial applications, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its inhibitory action on AChE is mediated through binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission . Similarly, its interaction with GST involves binding to the enzyme’s active site, inhibiting its detoxification activity .

Similar Compounds:

  • 4-Methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
  • 3-[(4-Methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine

Uniqueness: Compared to these similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for diverse applications in various fields .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-methylsulfonyl-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C18H16N4O2S/c1-25(23,24)18-16(14-10-6-3-7-11-14)22-17(20-21-18)15(12-19-22)13-8-4-2-5-9-13/h2-12,16,20H,1H3

InChI Key

FWCGLUWWODTFQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NNC2=C(C=NN2C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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